Betulin caffeate

Descripción general

Descripción

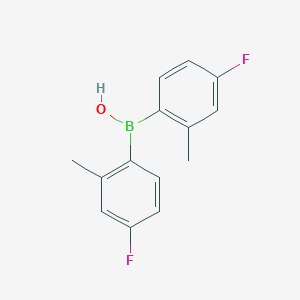

Betulin caffeate likely combines the structural and functional aspects of both betulin and caffeic acid. Betulin is a naturally occurring triterpene found predominantly in birch trees, known for its potential as a precursor to bioactive compounds due to its abundance and bioactivities (Alakurtti, Mäkelä, Koskimies, & Yli-Kauhaluoma, 2006). Caffeic acid, a common phenolic acid, occurs widely in fruits, grains, and is known for its antioxidant properties (Jiang, Lau, Hon, Mak, Woo, & Fung, 2005).

Synthesis AnalysisWhile specific synthesis methods for "this compound" are not directly available, the synthesis of related compounds like betulinic acid derivatives and caffeic acid derivatives involves various chemical modifications to improve bioactivity and solubility (Csuk, 2014). Such processes could potentially be applied to synthesize "this compound."

Molecular Structure Analysis

Betulin and its derivative betulinic acid have a pentacyclic triterpenoid structure, which is crucial for their biological activities. Caffeic acid, on the other hand, is characterized by its phenolic structure, contributing to its antioxidant properties. The combination of these structures in "this compound" would likely influence its molecular interactions and biological activities.

Chemical Reactions and Properties

Betulin and caffeic acid derivatives engage in various chemical reactions that enhance their biological efficacy. For instance, the chemical modifications at specific positions on betulinic acid have been shown to increase its cytotoxicity against tumor cells (Csuk, 2014). Similarly, caffeic acid derivatives exhibit diverse biological activities, including antioxidant and anti-inflammatory properties, which are enhanced through structural modifications (Silva, Oliveira, & Borges, 2014).

Physical Properties Analysis

The physical properties of "this compound" would be influenced by its structural components. Betulinic acid derivatives' solubility and bioavailability have been a focus of modification efforts, aiming for compounds with greater polarity and activity. Such properties are crucial for the therapeutic application of these compounds (Abdu, Ahmad, & Ismail, 2012).

Aplicaciones Científicas De Investigación

Antiproliferative Activity : Betulin caffeate has shown significant antiproliferative activity against various human and murine malignant cell lines, making it a potential candidate for cancer research and treatment (Kolomitsyn, Holy, Perkins, & Krasutsky, 2007).

Cytotoxic Effects in Cancer Treatment : It exhibited a cytotoxic effect on A549 human lung cancer cells, indicating its potential in anticancer therapies (Shi, Wu, Yang, Yao, Lin, & Chang, 2014).

Inhibition of Osteoclast Formation : this compound has been found to inhibit osteoclast formation and bone resorption, which may be beneficial in treating osteoclast-related diseases such as osteoporosis (Vu, Tran, Seo, Lee, Min, & Kim, 2020).

Immunomodulatory Activity : Studies have identified its presence in various plants and its potential immunomodulatory activity, particularly in relation to anti-inflammatory actions (Andre, Larsen, Burgess, Jensen, Cooney, Evers, Zhang, Perry, & Laing, 2013).

Neuroprotective Effects : this compound has been associated with neuroprotection in models of cerebral ischemia, suggesting its potential in neurodegenerative disease research (Liu, Ruan, Shao, Feng, Wu, Wang, Wang, Mu, Zhang, Zhao, Zhang, & Zhang, 2021).

Potential in Treating Sepsis : Its protective effect in lung and liver injury in sepsis models indicates potential therapeutic applications in sepsis treatment (Zhao, Liu, Liu, Han, & Zhao, 2016).

Treatment of Diabetic Complications : It has shown protective effects against cognitive decline in diabetic models, which is significant for diabetes-related neurological complications (Ma & Long, 2016).

Liver Protection : this compound demonstrated protective effects against ethanol-induced liver injury, which is relevant for treatments of alcoholic liver diseases (Bai, Yang, Yao, Sun, Lian, Wu, & Nan, 2016).

Wound Healing Properties : It has been used in approved therapies for accelerating wound healing in partial thickness wounds, showcasing its clinical application in dermatology (Scheffler, 2019).

Wide Pharmacological Potential : this compound has been recognized for its broad pharmacological potential in treating various diseases, including metabolic disorders, infectious diseases, cardiovascular disorders, and neurological disorders (Amiri, Dastghaib, Ahmadi, Mehrbod, Khadem, Behrouj, Aghanoori, Machaj, Ghamsari, Rosik, Hudecki, Afkhami, Hashemi, Los, Mokarram, Madrakian, & Ghavami, 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Betulin caffeate showed exceptionally high activity despite its low contents of total phenolics and proanthocyanidins . Betulin-3-caffeate, uvaol-3-caffeate, 3-O-caffeoyloleanolic acid, and khrinone E were assigned as essential markers for antioxidant activity, and the contents of these components may be related to antioxidant activity .

Propiedades

IUPAC Name |

[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H56O5/c1-24(2)26-14-19-39(23-40)21-20-37(6)27(34(26)39)10-12-31-36(5)17-16-32(35(3,4)30(36)15-18-38(31,37)7)44-33(43)13-9-25-8-11-28(41)29(42)22-25/h8-9,11,13,22,26-27,30-32,34,40-42H,1,10,12,14-21,23H2,2-7H3/b13-9+/t26-,27+,30-,31+,32-,34+,36-,37+,38+,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQSZICWRNPAMF-IUGYEWCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H56O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Bromomethyl)-4-[(Z)-2-[3-(bromomethyl)-4-dihydroxyboranyl)phenyl]diazen-1-yl]phenyl]boronic Acid](/img/no-structure.png)